1-(2-Bromobutanoyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

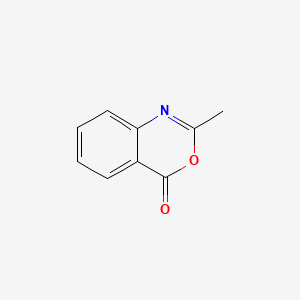

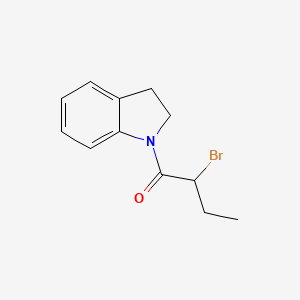

The compound 1-(2-Bromobutanoyl)indoline is a derivative of indoline, a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds, which are prominent in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indoline derivatives can be achieved through various methods. For instance, the synthesis of 2-bromoaryl-1H-indoles, which are structurally related to 1-(2-Bromobutanoyl)indoline, can be performed using copper-catalyzed cascade reactions with aldehydes and aqueous ammonia, as demonstrated in the regioselective synthesis of indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines . Another related synthesis involves the reaction of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides under transition-metal-free conditions to yield 2-bromo(chloro)-3-selenyl(sulfenyl)indoles . Additionally, the coupling of 1-alkynes with vinyl iodides and 2-bromotrifluoroacetanilides catalyzed by CuI/amino acid can lead to substituted indoles . These methods highlight the versatility and regioselectivity achievable in the synthesis of indoline derivatives.

Molecular Structure Analysis

The molecular structure of 1-(2-Bromobutanoyl)indoline would consist of an indoline core with a 2-bromobutanoyl substituent. The presence of the bromine atom in the substituent is significant as it can act as a good leaving group in further chemical reactions, making the compound a valuable synthetic intermediate. The indoline moiety itself is a rigid structure that can influence the overall reactivity and orientation of reactions involving the compound.

Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions, leveraging the reactivity of the indole ring and the substituents attached to it. For example, the bromine atom in the 2-bromobutanoyl group can facilitate nucleophilic substitution reactions, which can be used to introduce various other functional groups. The indoline ring can also participate in electrophilic aromatic substitution reactions, given the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromobutanoyl)indoline would be influenced by both the indoline ring and the 2-bromobutanoyl substituent. The presence of the bromine atom is likely to increase the molecular weight and density of the compound compared to unsubstituted indoline. The compound's solubility in organic solvents would be determined by the nature of the substituent, with the potential for moderate to good solubility in polar aprotic solvents like DMSO. The boiling and melting points would be specific to the compound and could be determined experimentally. The reactivity of the compound would be influenced by the electron-rich nature of the indoline ring and the presence of the electrophilic bromine atom, which could undergo various chemical transformations .

Propriétés

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHAKDWYZMWANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobutanoyl)indoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.